Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3,4,5-trimethoxybenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3;/h6-7,13H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVQXZRNLUHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C(=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-61-0 | |
| Record name | Benzenecarboximidic acid, 3,4,5-trimethoxy-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4156-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism
Optimization Insights
-
Temperature Control : Excess heat promotes side reactions (e.g., ester hydrolysis). Maintaining temperatures below 10°C improves selectivity.
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Solvent Purity : Anhydrous ethanol minimizes hydrolysis, achieving yields up to 70%.
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HCl Delivery : Slow bubbling of HCl gas prevents localized over-acidification, which can degrade the nitrile.
Table 1: Pinner Reaction Parameters and Outcomes
| Starting Material | HCl (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Purity (GC) |
|---|---|---|---|---|---|
| 3,4,5-Trimethoxybenzonitrile | 2.5 | 0–5 | 12 | 68 | 85.0 |
| 3,4,5-Trimethoxybenzonitrile | 3.0 | 10 | 8 | 60 | 58.7 |
Acid Chloride Intermediate Route
An alternative pathway involves synthesizing 3,4,5-trimethoxybenzoyl chloride from the corresponding carboxylic acid, followed by reaction with ethanol and ammonium chloride. This method is advantageous when the nitrile precursor is unavailable.
Stepwise Procedure
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Chlorination : 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acid chloride.
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Imidate Formation : The acid chloride reacts with ethanol and ammonia in a polar aprotic solvent (e.g., ethyl acetate), yielding the imidate hydrochloride after workup.
Critical Parameters
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Chlorinating Agent : SOCl₂ offers higher selectivity over PCl₅, reducing side-product formation.
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Ammonia Stoichiometry : Excess ammonia (2–3 equiv.) ensures complete conversion of the acid chloride to the imidate.
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Solvent Choice : Ethyl acetate facilitates phase separation during extraction, simplifying purification.
Table 2: Acid Chloride Route Performance
| Chlorinating Agent | Solvent | Ammonia (equiv.) | Yield (%) |
|---|---|---|---|
| SOCl₂ | Ethyl acetate | 2.5 | 80 |
| PCl₅ | Benzene | 3.0 | 70 |
Triazine-Mediated Activation of Carboxylic Acids
Recent advances leverage 2,4,6-trichloro-1,3,5-triazine (TCT) to activate carboxylic acids directly, bypassing the need for acid chlorides. This method improves atom economy by 15–20% compared to traditional routes.
Protocol Overview
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Activation : 3,4,5-Trimethoxybenzoic acid reacts with TCT in dichloromethane, forming an acyl triazine intermediate.
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Ethanolysis : Addition of ethanol and HCl converts the intermediate to the imidate hydrochloride.
Advantages
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Reduced Steps : Eliminates the need for separate chlorination and purification steps.
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Scalability : TCT is cost-effective and compatible with continuous flow systems.
Table 3: TCT Activation Efficiency
| TCT (equiv.) | Temp. (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 25 | 6 | 75 |
| 1.5 | 40 | 4 | 70 |
Comparative Analysis of Synthetic Routes
Yield and Purity
-
Pinner Reaction : Highest purity (85% GC) but requires cryogenic conditions.
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Acid Chloride Route : Moderate yields (70–80%) with scalable intermediates.
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TCT Activation : Balances efficiency (75% yield) and operational simplicity.
Industrial and Laboratory-Scale Adaptations
Pilot-Scale Modifications
Chemical Reactions Analysis
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .
Scientific Research Applications
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzimidamide Hydrochloride (CAS 1670-14-0)
Structural Similarities and Differences :
- Benzimidamide hydrochloride (C₇H₉ClN₂) shares the amidine functional group with the target compound but lacks the ethyl ester and methoxy substituents. The absence of methoxy groups reduces steric hindrance and lipophilicity compared to the trimethoxy-substituted derivative.
- Synthesis: Benzimidamide is synthesized via reactions involving sodium in ethanol or potassium carbonate in ethanol/1-ethoxyethanol . In contrast, the target compound likely requires protection/deprotection steps for methoxy groups and esterification, complicating its synthesis.
Physicochemical Properties :
| Property | Ethyl 3,4,5-Trimethoxybenzene-1-carboximidate HCl | Benzimidamide HCl |
|---|---|---|
| Molecular Weight (g/mol) | ~291.7 (estimated) | 156.61 |
| LogP (Lipophilicity) | Higher (due to methoxy groups) | Lower |
| Solubility | Moderate in polar solvents (e.g., ethanol) | High in water |
Biological Activity :
Benzimidamide acts as a protease inhibitor, while the target compound’s trimethoxy structure may enhance binding to aromatic pocket-containing enzymes (e.g., kinases or cytochrome P450 isoforms) .
Alkaloid Hydrochlorides (e.g., Berberine Hydrochloride)
Structural Comparison :
- Alkaloids like berberine hydrochloride (C₂₀H₁₈ClNO₄) feature fused benzylisoquinoline cores, contrasting with the simpler benzene backbone of the target compound. Both classes utilize hydrochloride salts for improved stability and solubility.
Pharmacological Relevance :
- Berberine exhibits antimicrobial and anti-inflammatory activity, attributed to its planar structure and charge distribution .
H-Series Isoquinoline Sulfonamide Hydrochlorides
Functional Group Contrast :
- Compounds like H-7 and H-89 () contain isoquinoline sulfonamide moieties instead of carboximidate esters.
Physicochemical and Pharmacokinetic Profiles :
| Property | Ethyl 3,4,5-Trimethoxybenzene-1-carboximidate HCl | H-89 Hydrochloride |
|---|---|---|
| Molecular Weight | ~291.7 | 529.3 |
| BBB Permeability | Likely moderate (trimethoxy enhances lipophilicity) | Low (polar sulfonamide) |
| Target Specificity | Hypothesized broad (aromatic interactions) | Selective (PKA inhibition) |
Biological Activity
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an ethyl group and three methoxy groups attached to a benzene ring, along with a carboximidate functional group. The presence of these methoxy groups significantly influences its reactivity and biological activity compared to other similar compounds.
Synthesis Methods
The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoic acid with ethyl chloroformate in the presence of a base, followed by the addition of an amine to form the carboximidate. The hydrochloride salt is obtained by treating the carboximidate with hydrochloric acid. Various synthetic routes have been optimized to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Significant attention has been directed toward its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including melanoma and breast cancer. For instance, one study reported that compounds similar to this compound showed IC50 values ranging from 0.50 μM to 58.65 μM against different cancer cell lines .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. For example, some studies suggest that it can bind efficiently to human dihydrofolate reductase, affecting folate cycle gene expression in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 3-methoxybenzoate | One methoxy group | Primarily used as a flavoring agent |
| Ethyl 4-methoxybenzene-1-carboximidate | One methoxy group | Exhibits different biological activities |
| Ethyl 3,4-dimethoxybenzoate | Two methoxy groups | Known for enhanced solubility and reactivity |
| Ethyl 3-hydroxybenzoate | Hydroxyl group instead of methoxy | Displays distinct pharmacological properties |
The structural uniqueness of this compound lies in its three methoxy groups which impart distinct chemical reactivity and biological activity compared to its analogs.
Case Study: Anticancer Efficacy
In a notable study focusing on the anticancer efficacy of related compounds, it was found that ethyl esters derived from trimethoxycinnamic acid exhibited significant antitumor activity against MDA-MB231 human breast cancer cells with an IC50 value of 46.7 μM . This suggests that similar modifications in the structure could enhance the biological activity of this compound.
Research Progress
Ongoing research is exploring the structure-activity relationships (SAR) of this compound and its derivatives to identify new therapeutic agents with improved efficacy against various diseases .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate under anhydrous conditions. A two-step approach is recommended:
Acylation : React 3,4,5-trimethoxybenzoyl chloride (1.61 g, 6.97 mmol) with ethyl 2-aminothiazole-4-carboxylate (1 g, 5.81 mmol) in dichloromethane at 0–5°C for 2 hours.
Hydrochloride Formation : Treat the intermediate with HCl gas in ethanol to precipitate the hydrochloride salt.
Yields (~70%) depend on stoichiometric precision and anhydrous conditions. Side reactions, such as ester hydrolysis, can occur if moisture is present .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR : Characterize substituents (e.g., δ 3.72–3.80 ppm for methoxy groups, δ 7.14–7.78 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calculated for C₁₃H₁₈ClNO₅: 327.0942) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile:water (70:30) at 1 mL/min .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer : Contradictions often arise from solvent impurities, tautomerism, or dynamic effects. Strategies include:
- Variable-Temperature NMR : Identify tautomeric shifts (e.g., enol-keto equilibria) by collecting spectra at 25°C and 50°C .
- Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., NH or OH groups) .
- COSY/HSQC Experiments : Assign overlapping signals in crowded aromatic regions .
Q. What experimental approaches are used to study structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer : SAR studies require:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy groups) and compare bioactivity .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., HIV protease) .
- In Vitro Assays : Test inhibitory activity against enzymes (e.g., IC₅₀ values via fluorescence quenching) .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer : Key steps include:
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes into the ethyl or methoxy groups to track metabolic pathways .
- Kinetic Studies : Measure enzyme inhibition rates (e.g., kcat/KM) under varying pH and temperature conditions .
- CRISPR-Cas9 Knockout Models : Identify target genes by disrupting putative receptors in cell lines .
Q. What strategies ensure compound stability during long-term storage and experimental use?
- Methodological Answer :
- Storage : Keep at -18°C in airtight, amber vials with desiccants to prevent hydrolysis .
- Solvent Selection : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers at pH >7.0 .
- Stability-Indicating Assays : Monitor degradation via HPLC-UV at 254 nm over 72 hours under accelerated conditions (40°C/75% RH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigation involves:
- MD Simulations : Run 100-ns trajectories to account for protein conformational changes .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed active analogs .
- Experimental Validation : Repeat assays with purified protein targets to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
